BenchChemオンラインストアへようこそ!

glycosphingolipid CNS

Glycosphingolipid structural biology Arthro-series glycolipids Insect glycolipidomics

Glycosphingolipid CNS (Registry Number 128543-24-8) is a chemically defined neutral glycosphingolipid belonging to the arthro-series, originally isolated and rigorously characterized from larvae of the green-bottle fly (Lucilia caesar). Its full covalent structure was established as Galβ1-3GalNAcβ1-3GlcNAcβ1-3Galβ1-3GalNAcα1-4GalNAcβ1-4GlcNAcβ1-3Manβ1-4Glcβ1-Cer, containing a linear nine-sugar oligosaccharide chain attached to a ceramide moiety dominated by arachidic acid (C20:0) and tetradeca- and hexadeca-4-sphingenines.

Molecular Formula C60H92N8O11
Molecular Weight 0
CAS No. 128543-24-8
Cat. No. B1176850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameglycosphingolipid CNS
CAS128543-24-8
Synonymsglycosphingolipid CNS
Molecular FormulaC60H92N8O11
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycosphingolipid CNS (CAS 128543-24-8): Baseline Identity, Source, and Structural Definition


Glycosphingolipid CNS (Registry Number 128543-24-8) is a chemically defined neutral glycosphingolipid belonging to the arthro-series, originally isolated and rigorously characterized from larvae of the green-bottle fly (Lucilia caesar) [1]. Its full covalent structure was established as Galβ1-3GalNAcβ1-3GlcNAcβ1-3Galβ1-3GalNAcα1-4GalNAcβ1-4GlcNAcβ1-3Manβ1-4Glcβ1-Cer, containing a linear nine-sugar oligosaccharide chain attached to a ceramide moiety dominated by arachidic acid (C20:0) and tetradeca- and hexadeca-4-sphingenines [1]. It is one of only two long-chain neutral glycosphingolipids identified in this organism, and its structure is deposited in authoritative lipid databases (LipidBank ID: LBSG6C09003) [2].

Why Generic Neutral Glycosphingolipid Substitution Fails for Glycosphingolipid CNS (128543-24-8)


Neutral glycosphingolipids are not interchangeable commodities; substitution with a closely related in-class compound—even its eight-sugar analog COS (CAS 128543-22-6)—introduces a structurally distinct oligosaccharide terminus and altered chain length that can profoundly influence molecular recognition, membrane organization, and biosynthetic pathway assignment [1]. Glycosphingolipid CNS carries a terminal Galβ1-3GalNAc motif absent in COS and most other neutral glycosphingolipids, placing it at a unique terminal position in the Lucilia caesar glycosylation pathway [1]. The quantitative structural evidence below demonstrates that generic replacement cannot replicate the defined carbohydrate sequence, sugar count, or ceramide composition that define this compound's utility as a reference standard and biological probe.

Quantitative Differential Evidence: Glycosphingolipid CNS (128543-24-8) Versus Closest Analogs


Oligosaccharide Chain Length: CNS Carries Nine Sugars Versus Eight in the Closest Analog COS

Glycosphingolipid CNS contains a linear nine-sugar oligosaccharide chain, one sugar longer than its direct biosynthetic relative COS (eight sugars), as established by sugar composition analysis and negative-ion FAB-MS [1]. The additional sugar is a terminal β-galactose residue (Galβ1-3) linked to the penultimate GalNAc, creating a terminal Galβ1-3GalNAc epitope not present in COS [1]. This difference is not trivial; it represents the final glycosylation step that distinguishes the terminal product (CNS) from its immediate precursor (COS) in the Lucilia caesar biosynthetic pathway [1].

Glycosphingolipid structural biology Arthro-series glycolipids Insect glycolipidomics

Terminal Carbohydrate Sequence Specificity: Galβ1-3GalNAc in CNS Versus GalNAcβ1-3GlcNAc in COS

The non-reducing terminal disaccharide of CNS is Galβ1-3GalNAc, whereas COS terminates in GalNAcβ1-3GlcNAc—a fundamentally different sequence that defines distinct epitopes [1]. Both compounds share an internal Galβ1-3GalNAcα1-4GalNAcβ1-4GlcNAcβ1-3Manβ1-4Glcβ1-Cer core, but the terminal extension differentiates CNS from COS and all other characterized Lucilia neutral glycosphingolipids [1]. The full proposed structure of CNS is Galβ1-3GalNAcβ1-3GlcNAcβ1-3Galβ1-3GalNAcα1-4GalNAcβ1-4GlcNAcβ1-3Manβ1-4Glcβ1-Cer [1].

Carbohydrate epitope mapping Lectin recognition Glycosyltransferase specificity

Ceramide Composition: Arachidic Acid Dominance Shared with COS, Yet Biosynthetic Position Differentiates CNS

The fatty acid and long-chain base compositions of CNS and COS are very similar—both dominated by arachidic acid (C20:0) and tetradeca-4-sphingenine (d14:1) and hexadeca-4-sphingenine (d16:1) [1]. This quantitative similarity in the ceramide moiety supports a precursor–product biosynthetic relationship in which COS is converted to CNS by addition of a terminal galactose [1]. However, this shared ceramide profile means that ceramide composition alone cannot differentiate the two compounds; the oligosaccharide chain must also be characterized. For users whose experimental design requires the terminal glycosylation product of the pathway, CNS is the relevant compound, not COS [1].

Ceramide analysis Fatty acid composition Insect sphingolipid biochemistry

Arthro-Series Core with β-Mannose: CNS Belongs to an Invertebrate-Specific Glycolipid Class Absent in Mammalian CNS Tissues

Glycosphingolipid CNS contains an internal Manβ1-4Glc core characteristic of the arthro-series, a glycosphingolipid class restricted to invertebrates and structurally distinct from the Glcβ1-1Cer core of mammalian neutral glycosphingolipids [2][3]. Within this class, CNS represents the most elongated straight-chain neutral glycolipid characterized from Lucilia caesar (nine sugars), surpassing previously described arthro-series compounds such as the five-sugar Galα1-3GalNAcβ1-4GlcNAcβ1-3Manβ1-4Glcβ1-Cer [3]. No mammalian glycosphingolipid contains a β-mannose residue in this position, making CNS and related arthro-series compounds irreplaceable as invertebrate-specific references [2].

Arthro-series glycosphingolipids Comparative glycolipidomics Invertebrate glycan markers

Biosynthetic Terminality: CNS Is the Endpoint of a Linear Glycosylation Cascade, Not an Intermediate

The great similarity in ceramide moieties between COS and CNS, combined with the presence of an additional terminal galactose on CNS, strongly suggests that COS is the direct biosynthetic precursor that undergoes a single Galβ1-3 transfer to yield CNS [1]. Within the Lucilia caesar neutral glycosphingolipid series, no larger straight-chain neutral glycolipid beyond nine sugars has been reported, positioning CNS as the pathway endpoint [1][2]. This terminal status contrasts with COS, which functions as an intermediate that can be further elaborated [1]. For metabolic labeling, pathway inhibition, or glycosyltransferase assays, using the intermediate (COS) versus the terminal product (CNS) will yield fundamentally different experimental outcomes.

Glycosphingolipid biosynthesis Glycosyltransferase pathway mapping Arthro-series elongation

Evidence-Backed Application Scenarios for Glycosphingolipid CNS (128543-24-8)


Arthro-Series Reference Standard for Invertebrate Glycolipidomics LC-MS/MS Workflows

Glycosphingolipid CNS can serve as a defined nine-sugar neutral glycosphingolipid reference standard for liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows targeting arthro-series glycolipids in insect or nematode samples. Its exact mass (calculated from the fully defined oligosaccharide and ceramide composition [1]) and established retention behavior relative to the eight-sugar COS [1] provide a retention-time and fragmentation-pattern benchmark for identifying long-chain neutral GSLs in complex biological extracts.

Terminal Galβ1-3GalNAc Epitope Probe for Glycosyltransferase and Lectin Binding Studies

The unique terminal Galβ1-3GalNAc sequence of CNS [1] distinguishes it from COS and all other Lucilia neutral glycosphingolipids. This makes CNS the appropriate immobilized ligand or soluble inhibitor for characterizing galactosyltransferases that catalyze the final elongation step, or for profiling the binding specificity of galectin-family lectins and invertebrate carbohydrate-recognition proteins that may recognize this terminal disaccharide motif.

Biosynthetic Pathway Endpoint Marker in Insect Developmental Glycobiology

Because CNS represents the terminal product of the straight-chain neutral glycosphingolipid pathway in Lucilia caesar [1], it can be used as a specific endpoint marker in studies of developmental regulation of glycosphingolipid biosynthesis. Comparing CNS-to-COS ratios across larval stages or tissues provides a quantitative readout of terminal galactosyltransferase activity, which COS alone cannot report.

Invertebrate-Specific Glycolipid Antigen for Arthropod Diagnostic Reagent Development

The Manβ1-4Glc arthro-series core, combined with the extended nine-sugar chain of CNS [2][1], provides an invertebrate-restricted glycan structure absent from mammalian tissues [2]. This structural uniqueness supports the use of CNS as an immunogen or coating antigen for generating antibodies that specifically recognize arthropod-derived glycolipids, relevant to food allergen detection, forensic entomology, or parasitology applications.

Quote Request

Request a Quote for glycosphingolipid CNS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.